molecular formula C9H7NO3S B12275001 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B12275001
M. Wt: 209.22 g/mol
InChI Key: GTABWTMVVKUGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is unique due to its specific thienopyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

6-acetyl-7-hydroxy-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C9H7NO3S/c1-4(11)6-7(12)8-5(2-3-14-8)10-9(6)13/h2-3H,1H3,(H2,10,12,13)

InChI Key

GTABWTMVVKUGJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CS2)NC1=O)O

Origin of Product

United States

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